4-chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
Overview
Description
The compound “4-chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring composed of three nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the triazine ring, with the specified substituents attached at the appropriate positions. The presence of the chlorine, dimethylamino, and isopropyl groups would likely have significant effects on the chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of the amine group suggests that this compound could form hydrogen bonds, which could affect its solubility and boiling point .Scientific Research Applications
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Pharmaceutical Applications
- Diazines are used in the synthesis of various pharmacologically active compounds .
- They exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing, to antiaggressive activities .
- Pyrimidine derivatives, a type of diazine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
- They are used in the treatment of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, and many other conditions .
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Synthesis of Antidepressant Molecules
- Diazines are used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N,N-dimethyl-6-propan-2-yl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4/c1-5(2)6-10-7(9)12-8(11-6)13(3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQGDJRCQXROET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=N1)Cl)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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